molecular formula C12H11ClN2O2S B1590234 Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate CAS No. 74476-53-2

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Cat. No.: B1590234
CAS No.: 74476-53-2
M. Wt: 282.75 g/mol
InChI Key: ZEOCGUADOVEENE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a chlorophenyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiourea and ethyl cyanoacetate in the presence of ethanol and a catalytic amount of piperidine. The reaction proceeds under reflux conditions to yield the desired thiazole derivative.

  • Heterocyclization: Another method involves the cyclization of 4-chlorophenylthioamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature and pressure, to ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like tin chloride or iron powder in acidic conditions.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles, such as ammonia or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Tin chloride, iron powder, hydrochloric acid.

  • Substitution: Ammonia, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylic acid.

  • Reduction Products: 2,2'-diamino-4-(4-chlorophenyl)thiazole-5-carboxylate.

  • Substitution Products: Various amides and esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals. The compound is particularly useful in the synthesis of thiazole derivatives, which are known for their diverse biological activities.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeProductsReference
N-acylationThiazole derivatives with anticancer properties
AlkylationSubstituted thiazoles with enhanced lipophilicity
Coupling reactionsVarious thiazole-based compounds

The compound has been extensively studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

One study evaluated the anticancer potential of several thiazole derivatives synthesized from this compound. The results showed that certain derivatives demonstrated high cytotoxicity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma). Notably, one compound exhibited a selectivity index indicating low toxicity to normal cells while effectively inhibiting tumor growth in vivo models .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a scaffold for developing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for treating infectious diseases and cancer.

Table 2: Therapeutic Potential of this compound Derivatives

Target DiseaseCompound TypeObserved EffectReference
Cancer2-Aminothiazole derivativesAntiproliferative
Infectious DiseasesThiazole-based antibioticsAntimicrobial
HIVThiazole amidesInhibitory effects

Industrial Applications

Beyond its medicinal applications, this compound is also utilized in industrial settings. It is involved in the production of dyes and pigments, leveraging its unique chemical structure for various applications in material science.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, leading to modulation of their activity.

  • Pathways Involved: It may interfere with signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, Ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate, Ethyl 2-amino-4-(4-methylphenyl)thiazole-5-carboxylate.

  • Uniqueness: The presence of the chlorophenyl group in this compound imparts unique chemical and biological properties compared to its analogs, making it a valuable compound in research and industry.

Biological Activity

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which includes both sulfur and nitrogen atoms, and a chlorophenyl group that enhances its biological activity. The molecular formula is C12H12ClN3O2SC_{12}H_{12}ClN_{3}O_{2}S with a molecular weight of approximately 299.75 g/mol. The presence of the chlorophenyl group increases lipophilicity, facilitating cellular penetration and interaction with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This inhibition can lead to various effects such as antimicrobial action and apoptosis in cancer cells .
  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, as well as antifungal properties.
  • Anticancer Activity : Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines, showing potential against tumors such as hepatocellular carcinoma .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
AntimicrobialEffective against various bacteria (e.g., E. coli, S. aureus) and fungi.
AnticancerInduces apoptosis in cancer cell lines (e.g., HepG2, A549) with significant cytotoxicity .
AntioxidantExhibits properties that reduce oxidative stress.
Anti-inflammatoryPotential to modulate inflammatory responses .

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have shown that derivatives of thiazole compounds exhibit substantial antimicrobial activity. This compound was tested against multiple strains, revealing effective inhibition of bacterial growth, particularly in Gram-positive bacteria like Staphylococcus aureus .
  • Anticancer Research : A study explored the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung), HeLa (cervical), and K562 (leukemia). Results indicated that the compound significantly reduced cell viability, promoting apoptotic pathways . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring for enhancing anticancer activity .
  • Mechanistic Insights : Research has demonstrated that the compound interacts with specific molecular targets within cells, leading to alterations in cellular signaling pathways that promote apoptosis or inhibit proliferation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Reagents/Conditions Product Yield Reference
Chlorine replacement with NH₂NH₃ (liq.), CuSO₄ catalyst, 120°C, 6 hrs4-(4-Aminophenyl)thiazole derivative68%
Halogen exchange with FKF, DMF, 80°C, 12 hrs4-(4-Fluorophenyl)thiazole analog52%

Key Findings :

  • Chlorine substitution is facilitated by electron-withdrawing effects of the thiazole ring .

  • CuSO₄ enhances reaction rates by stabilizing transition states .

Amino Group Modifications

The 2-amino group participates in acylation, alkylation, and condensation reactions.

Reaction Reagents/Conditions Product Yield Reference
AcetylationAc₂O, pyridine, RT, 2 hrsN-Acetyl derivative89%
BenzoylationBenzoyl chloride, NaOH, 0°CN-Benzoyl compound76%
Schiff base formation4-Nitrobenzaldehyde, EtOH, reflux, 4 hrsAzomethine-linked product63%

Mechanistic Notes :

  • Acylation proceeds via nucleophilic attack of the amino group on electrophilic carbonyl carbons .

  • Schiff bases form reversibly; yields depend on aldehyde electrophilicity .

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis to carboxylic acid, enabling further derivatization.

Reaction Conditions Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 8 hrs2-Amino-4-(4-chlorophenyl)thiazole-5-carboxylic acid95%
Amide formationSOCl₂ (to acid chloride), then NH₃Corresponding carboxamide81%

Optimization Data :

  • Hydrolysis under basic conditions (NaOH/EtOH) reduces decarboxylation side reactions.

Oxidation and Reduction Pathways

Redox reactions target the amino group and aromatic systems.

Reaction Reagents/Conditions Product Yield Reference
Oxidation to nitroH₂O₂ (30%), AcOH, 60°C, 3 hrsNitroso intermediate47%
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CReduced thiazoline analog84%

Challenges :

  • Over-oxidation of the thiazole ring occurs with strong oxidants (e.g., KMnO₄) .

  • Hydrogenation may saturate the thiazole ring unless moderated .

Cyclization and Heterocycle Formation

The amino and ester groups enable cyclization to fused heterocycles.

Reaction Reagents/Conditions Product Yield Reference
Thiazolo[3,2-a]pyrimidineCH₃COCH₂COCl, DIPEA, CH₂Cl₂, 0°C to RTFused pyrimidine-thiazole system58%
1,3,4-Thiadiazole formationCS₂, KOH, 80°C, 6 hrsBicyclic thiadiazole41%

Applications :

  • Fused systems exhibit enhanced bioactivity (e.g., antitumor IC₅₀ = 12 µM) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the chlorophenyl group.

Reaction Catalyst/Base Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CBiaryl derivatives73%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated products66%

Limitations :

  • Steric hindrance from the thiazole ring reduces coupling efficiency.

Critical Analysis of Synthetic Challenges

  • Regioselectivity : Competing reactivity of the amino group vs. ester necessitates protecting-group strategies .

  • Stability : The thiazole ring is prone to ring-opening under strongly acidic/basic conditions .

  • Scalability : Pd-catalyzed reactions require rigorous catalyst recycling for industrial use.

This compound’s versatility in generating pharmacophores and materials precursors underscores its importance in synthetic organic chemistry. Further studies should explore enantioselective modifications and green chemistry approaches.

Properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOCGUADOVEENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510214
Record name Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74476-53-2
Record name Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (5° C.) vigorously stirred mixture of 121.87 g (0.936 mole) of ethyl acetoacetate, 314 ml. of benzene and 626 ml. of water was added 41.25 ml. of 33% sodium hydroxide. To the above mixture was added simultaneously in two dropping funnels 177.0 g (1.01 mole) of p-chlorobenzoyl chloride and 188.8 ml. of 33% sodium hydroxide in 2 hours. The reaction mixture became pasty. The reaction mixture was heated at 35° C. for 1 hour, cooled and filtered to give 170.0 g of sodium salt of ethyl 2-benzoylacetoacetate. Part (150 g) of this salt was added to a mixture of 39.0 g (0.729 mole) of ammonium chloride and 78 ml. of concentrated ammonium hydroxide in 780 ml. of water. The mixture was stirred at 40°-50° C. for 3 hours and cooled in an ice bath. The precipitate was filtered to give 115.5 g of yellow solid which was Kugelrohr distilled to give 76.0 g (38% based on ethyl acetoacetate) of crude ethyl p-chlorobenzoylacetate. A mixture of 40.0 g (0.175 mole) of crude ethyl p-chlorobenzoylacetate, 24.2 g (0.18 mole) of sulfuryl chloride and some chloroform was held at reflux for 6 hours, cooled and concentrated to give 49.0 g of crude ethyl 2-chloro-p-chlorobenzoylacetate. A mixture of 46.0 g (0.174 mole) of crude ethyl 2-chloro-p-chlorobenzoylacetate, 13.25 g (0.174 mole) of thiourea, and 174 ml. of ethanol was held at reflux for 2 hours and cooled. The precipitate was filtered and neutralized with saturated sodium bicarbonate. The insoluble material was filtered to give 37.0 g (80%) of ethyl 2-amino-4-p-chlorophenyl-5-thiazolecarboxylate, m.p. 198°-200° C. To a cold (-5° C.) mixture of 11.3 g (0.04 mole) of ethyl 2-amino-4-p-chlorophenyl-5-thiazolecarboxylate and 80 ml. of 85% phosphonic acid was added 40 ml. of 70% nitric acid. To the above mixture was added with vigorous stirring, 4.0 g (0.0434 mole) of sodium nitrite in 20 minutes at -5°-0° C. The reaction mixture was stirred at -5°-0° C. for 10 minutes and poured into a mixture of 4.0 g (0.04 mole) of cuprous chloride, 20 ml. of concentrated hydrochloric acid and 20 ml. of water. The reaction mixture was stirred at room temperature for 30 minutes, after which time evolution had subsided. The precipitate was filtered to give 10.5 g of solid which was Kugelrohr distilled (145° C. at 0.05 mm Hg) to give 6.0 g of solid, m.p. 113°-120° C., which was recrystallized from hot ethanol to give 4.4 g (37%) of ethyl 2-chloro-4-p-chlorophenyl-5-thiazolecarboxylate as a white solid, m.p. 119°-120° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

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